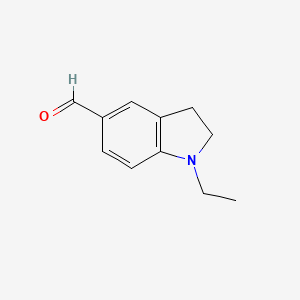

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound, with the molecular formula C11H13NO, features an indole core with an ethyl group at the 1-position and an aldehyde group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Mechanism of Action

Target of Action

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . These interactions can result in changes at the molecular and cellular levels, affecting various biological processes.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways. For instance, some indole derivatives have shown antiviral activity, suggesting they may interfere with viral replication pathways . .

Pharmacokinetics

The properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities exhibited by indole derivatives . These effects could include antiviral, anti-inflammatory, anticancer, and other activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of indole derivatives . Additionally, the compound’s interaction with its environment, including other molecules and cellular components, can influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, starting materials such as 1-ethyl-2,3-dihydro-1H-indole and appropriate aldehyde precursors can be used.

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and functional group modifications. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid)

Major Products Formed:

Oxidation: 1-Ethyl-2,3-dihydro-1H-indole-5-carboxylic acid

Reduction: 1-Ethyl-2,3-dihydro-1H-indole-5-methanol

Substitution: Various substituted indole derivatives depending on the substituent used.

Scientific Research Applications

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new pharmaceuticals targeting various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

- 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde

- 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde

- 1-Benzyl-2,3-dihydro-1H-indole-5-carbaldehyde

Comparison: 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its methyl, propyl, and benzyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields of research and medicine.

This compound exhibits biological activity primarily through its interactions with various molecular targets:

- Receptor Binding : The compound binds with high affinity to multiple receptors, similar to other indole derivatives. This binding can modulate neurotransmitter systems and influence physiological responses.

- Biochemical Pathways : Indole derivatives can affect several biochemical pathways, including those involved in viral replication. This suggests potential antiviral properties.

- Cellular Effects : The compound's action may lead to diverse molecular and cellular effects, impacting cell proliferation, apoptosis, and immune responses.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has demonstrated potential anticancer activity in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with mechanisms involving the modulation of apoptotic proteins like Bcl-2 and Bax .

- Anti-inflammatory Effects : Some studies suggest that indole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which may be relevant for conditions like arthritis and other inflammatory diseases .

Case Studies

- Anticancer Activity Evaluation :

-

Antimicrobial Testing :

- In a comprehensive evaluation of antimicrobial properties, synthesized compounds derived from this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant against Gram-positive and Gram-negative bacteria | IC50 ~14.8 μM against MCF-7 | Receptor binding; apoptosis induction |

| 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde | Moderate | IC50 ~20 μM | Similar receptor interactions |

| 1-Benzyl-2,3-dihydro-1H-indole-5-carbaldehyde | Low | IC50 ~25 μM | Less effective due to steric hindrance |

Properties

IUPAC Name |

1-ethyl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZLCZBYRRVJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.